AhR Agonism: Comparison with 3-Chloro Analog
3-Bromo-5,7-dimethoxy-chromen-2-one exhibits exceptional potency as an AhR agonist, with an EC50 of 0.0300 nM in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells [1]. In contrast, the 3-chloro analog (3-chloro-5,7-dimethoxy-chromen-2-one) shows no detectable activity up to 10 µM in the same assay format, representing a >300,000-fold difference in potency [2]. This dramatic halogen-dependent effect at the 3-position underscores the critical role of bromine for AhR engagement.
| Evidence Dimension | AhR agonism (EC50) |
|---|---|
| Target Compound Data | 0.0300 nM |
| Comparator Or Baseline | 3-chloro-5,7-dimethoxy-chromen-2-one (EC50 >10,000 nM) |
| Quantified Difference | >300,000-fold higher potency |
| Conditions | Human recombinant HepG2-Lucia AhR cells, 24 h incubation, luciferase reporter gene assay |
Why This Matters
For researchers investigating AhR-mediated pathways or seeking an ultra-potent probe, this compound offers a unique and quantifiably superior alternative to the chloro analog.
- [1] BindingDB. (2024). BDBM50603549 CHEMBL5203882: EC50=0.0300 nM for AhR agonism in human HepG2-Lucia AhR cells. View Source
- [2] ChEMBL Database. (2025). CHEMBL5203883: 3-chloro-5,7-dimethoxy-chromen-2-one, AhR agonism EC50 >10,000 nM in HepG2-Lucia AhR cells. View Source
